Spiro[3.5]nonane-7-carboxylic acid: A Technical Guide for Advanced Research and Development
Spiro[3.5]nonane-7-carboxylic acid: A Technical Guide for Advanced Research and Development
Abstract
Spirocyclic scaffolds have emerged as a pivotal design element in modern medicinal chemistry, offering a pathway to escape the confines of "flatland" and explore novel chemical space with enhanced three-dimensional complexity.[1][2] Among these, the spiro[3.5]nonane framework presents a unique conformational rigidity and vectoral projection of substituents that is of significant interest in drug design. This technical guide provides an in-depth exploration of Spiro[3.5]nonane-7-carboxylic acid, a key building block for the synthesis of innovative therapeutics. We will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Core Compound Identity
Spiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, with a carboxylic acid functional group on the cyclohexane ring.
| Identifier | Value | Source |
| CAS Number | 1086399-15-6 | [3][4][5] |
| Molecular Formula | C10H16O2 | [3][5] |
| Molecular Weight | 168.23 g/mol | [4][5] |
| IUPAC Name | Spiro[3.5]nonane-7-carboxylic acid | |
| Appearance | Colorless solid (Predicted) | [3] |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Spiro[3.5]nonane-7-carboxylic acid. These values are computationally derived and provide a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 291.7 ± 8.0 °C | [3] |
| Density | 1.10 ± 0.1 g/cm³ | [3] |
Synthesis and Mechanism
The construction of the spirocyclic core is a critical challenge in the synthesis of compounds like Spiro[3.5]nonane-7-carboxylic acid.[6] While a specific, validated, large-scale synthesis for this exact molecule is not extensively documented in publicly available literature, a plausible and commonly employed approach for creating similar spirocyclic carboxylic acids is through a malonic ester synthesis.[7] This method involves the formation of the spirocyclic diester, followed by hydrolysis and decarboxylation.
Proposed Synthetic Workflow
The following diagram outlines a generalized, two-stage synthetic protocol for Spiro[3.5]nonane-7-carboxylic acid, based on established chemical principles for the synthesis of spirocyclic compounds.
Caption: Generalized synthetic workflow for Spiro[3.5]nonane-7-carboxylic acid.
Detailed Experimental Protocol (Generalized)
This protocol is a representative procedure based on the principles of malonic ester synthesis for spirocyclic compounds.[7]
Stage 1: Formation of Diethyl spiro[3.5]nonane-7,7-dicarboxylate
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Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Cool the solution to 0°C using an ice bath.
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Add diethyl malonate (1.0 equivalent) dropwise to the cooled sodium ethoxide solution with continuous stirring.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl spiro[3.5]nonane-7,7-dicarboxylate.
Stage 2: Hydrolysis and Decarboxylation
-
Dissolve the purified diethyl spiro[3.5]nonane-7,7-dicarboxylate in a mixture of ethanol and a 20% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 12 hours to facilitate the hydrolysis of the esters.
-
Cool the reaction mixture and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the final product, Spiro[3.5]nonane-7-carboxylic acid, with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The final product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Spiro[3.5]nonane-7-carboxylic acid is a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.[3] The rigid, three-dimensional nature of the spiro[3.5]nonane core is a desirable feature in modern drug design, as it allows for precise positioning of pharmacophoric groups in three-dimensional space.[1] This can lead to improved target affinity, selectivity, and pharmacokinetic properties.
The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.[6] These derivatizations allow for the incorporation of the spiro[3.5]nonane scaffold into a wide range of molecular architectures.
Spirocyclic structures are increasingly found in approved drugs, demonstrating their clinical relevance.[8] The incorporation of spirocycles can enhance metabolic stability and improve physicochemical properties such as solubility and lipophilicity.[1]
Safety, Handling, and Storage
As a research chemical, Spiro[3.5]nonane-7-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[9][10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[11][12]
-
Hand Protection: Wear suitable chemical-resistant gloves.[11][12]
-
Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin contact.[11]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10][11]
-
Do not eat, drink, or smoke when using this product.[10][11]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Recommended storage conditions may vary by supplier, with some suggesting storage at room temperature while others recommend refrigerated or frozen storage for long-term stability.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]
In all cases of exposure, seek medical advice.[12]
Conclusion
Spiro[3.5]nonane-7-carboxylic acid represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and development. Its rigid spirocyclic core and functional carboxylic acid handle provide a robust platform for creating a diverse range of derivatives. While detailed experimental data for this specific compound is limited in the public domain, established synthetic methodologies for similar structures provide a clear path forward for its preparation and utilization in research settings. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the importance of compounds like Spiro[3.5]nonane-7-carboxylic acid is set to increase.
References
-
Chemsrc.com. spiro[3.5]nonane-7-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. Available from: [Link]
- Google Patents. CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. Available from: [Link]
-
Appretech Scientific Limited. Spiro[3.5]nonane-7-carboxylic acid. Available from: [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Google Patents. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
PubMed Central. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. spiro[3.5]nonane-7-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. appretech.com [appretech.com]
- 6. Spiro[3.5]nonane-7-carboxylic acid | 1086399-15-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. angenechemical.com [angenechemical.com]
